2-Methoxy-5-methyl-1,3,4-thiadiazole
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Overview
Description
2-Methoxy-5-methyl-1,3,4-thiadiazole is a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure. It is known for its aromatic properties and has been studied for various applications in chemistry, biology, and industry. The compound’s molecular formula is C4H6N2OS, and it has a molecular weight of 130.17 g/mol .
Mechanism of Action
Target of Action
Thiadiazole derivatives have been reported to interact with various molecular targets such as carbonic anhydrase, abl kinase, glutaminase, inosine monophosphate dehydrogenase, heat shock protein 90, lipoxygenase, kinesin spindle protein, histone deacetylase, and topoisomerase ii .
Mode of Action
It is known that thiadiazole derivatives can interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Molecules containing a thiadiazole ring can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Pharmacokinetics
The compound’s skin permeation is low, and its lipophilicity is moderate .
Result of Action
Thiadiazole derivatives have been reported to exhibit various biological activities, including antimicrobial and cytotoxic activities .
Action Environment
It is known that the nature of substituents on the thiadiazole ring can significantly impact the compound’s activity .
Biochemical Analysis
Biochemical Properties
It is known that 1,3,4-thiadiazole derivatives can disrupt processes related to DNA replication . This suggests that 2-Methoxy-5-methyl-1,3,4-thiadiazole may interact with enzymes, proteins, and other biomolecules involved in DNA replication.
Molecular Mechanism
Molecular modeling studies of similar compounds have highlighted the role of the 1,3,4-thiadiazole moiety in bonding and hydrophobic interaction with key amino acid residues . This suggests that this compound may exert its effects at the molecular level through similar interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methoxy-5-methyl-1,3,4-thiadiazole can be synthesized through several methods. One common approach involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . Another method includes the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-(methylthio)carbonthioyl hydrazones in absolute ethanol in the presence of triethylamine .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those mentioned above. The choice of reagents and reaction conditions may vary depending on the desired purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-methyl-1,3,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiadiazoles .
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
2-Mercapto-5-methyl-1,3,4-thiadiazole: This compound has a similar structure but contains a mercapto group instead of a methoxy group.
2-Amino-5-methyl-1,3,4-thiadiazole: This compound contains an amino group and has different chemical properties and applications.
Uniqueness
2-Methoxy-5-methyl-1,3,4-thiadiazole is unique due to its methoxy group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the methoxy group can influence the compound’s solubility, stability, and interaction with biological targets .
Properties
IUPAC Name |
2-methoxy-5-methyl-1,3,4-thiadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2OS/c1-3-5-6-4(7-2)8-3/h1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHMYWMDTOIYYMT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1925-76-4 |
Source
|
Record name | 2-methoxy-5-methyl-1,3,4-thiadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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